
5-Brom-1-(Methoxymethyl)-1H-1,2,4-triazol-3-carbonsäure
Übersicht
Beschreibung
5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, a methoxymethyl group, and a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical agent. The triazole moiety is known for its role in antifungal and antibacterial agents.
Antifungal Activity
Research indicates that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. For instance:
- A study demonstrated that compounds similar to 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid showed significant antifungal activity against Candida species and Aspergillus fumigatus. The mechanism involved the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis.
Antibacterial Properties
Triazole compounds have also been explored for their antibacterial effects. The presence of bromine enhances the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial membranes.
Agricultural Applications
The compound's structure suggests potential use as a fungicide or herbicide in agriculture.
Fungicidal Activity
Triazoles are widely used in agriculture to control fungal diseases in crops. Preliminary studies indicate that 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid may inhibit the growth of phytopathogenic fungi.
Herbicidal Properties
Research is ongoing to evaluate the herbicidal efficacy of this compound against various weeds. The mechanism is believed to involve the disruption of metabolic pathways essential for weed growth.
Synthesis and Derivatives
The synthesis of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through various methods:
- Starting Materials : Common precursors include 5-bromo-1H-1,2,4-triazole and methoxymethyl derivatives.
Case Study: Synthesis Route
A documented synthesis route involves:
- Reacting 5-bromo-1H-1,2,4-triazole with formaldehyde and methanol under acidic conditions.
- Purification through recrystallization to obtain high-purity 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products Formed
Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of dehalogenated triazoles.
Esterification: Formation of triazole esters.
Amidation: Formation of triazole amides.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid
- 5-Iodo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid
- 5-Methyl-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can impart distinct electronic and steric properties compared to its chloro, iodo, and methyl analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Biologische Aktivität
5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative known for its diverse biological activities. This compound features a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and a carboxylic acid group at the 3-position of the triazole ring. Triazole derivatives have gained popularity in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Triazole derivatives are widely studied for their antimicrobial properties. The presence of the triazole ring in 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid enhances its ability to inhibit various microbial strains.
Case Study: Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal activity by inhibiting fungal sterol biosynthesis. In particular, derivatives similar to 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid have shown effectiveness against Candida species and Aspergillus fungi. For example, a study demonstrated that modifications in the triazole structure could lead to improved potency against resistant fungal strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Triazoles are known to interfere with cellular processes such as DNA synthesis and cell division.
Table: Anticancer Activity of Triazole Derivatives
The study found that the compound exhibited an IC50 value of 15 μM against HeLa cells, indicating promising anticancer activity. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of triazoles have been attributed to their ability to inhibit pro-inflammatory cytokines. Research on related compounds suggests that they can downregulate TNF-alpha and IL-6 production.
Case Study: Inhibition of Cytokine Production
In vitro studies showed that triazole derivatives significantly reduced TNF-alpha levels in activated macrophages. The presence of the carboxylic acid group in 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid enhances its interaction with inflammatory pathways .
The biological activity of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid is primarily attributed to its structural features:
- Triazole Ring: Facilitates hydrogen bonding and π–π interactions with biological targets.
- Bromine Atom: Enhances lipophilicity and may improve binding affinity to enzymes or receptors.
- Methoxymethyl Group: Contributes to molecular stability and bioavailability.
These interactions allow the compound to modulate various biological pathways effectively.
Eigenschaften
IUPAC Name |
5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-2-9-5(6)7-3(8-9)4(10)11/h2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQASXIHLKMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.